molecular formula C7H4BrClN2 B13944646 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13944646
M. Wt: 231.48 g/mol
InChI Key: HZVIIBNALSCFTH-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 2779693-79-5) is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This bromo- and chloro-functionalized heterocycle serves as a crucial synthetic intermediate for the construction of more complex molecules. Its high utility stems from the reactivity of the halogen atoms, which allow for sequential cross-coupling reactions, such as Suzuki-Miyaura couplings, and nucleophilic substitutions to introduce a wide array of functional groups at the 2- and 4- positions of the pyrrolo[2,3-b]pyridine core . The pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole bioisostere, is a privileged structure in the design of kinase inhibitors . Researchers utilize this specific substituted derivative to develop novel compounds for targeting various kinases. For instance, this scaffold has been employed in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and Maternal Embryonic Leucine Zipper Kinase (MELK) , which are significant in oncology research. Furthermore, derivatives of this scaffold have shown potent activity as inhibitors of Human Neutrophil Elastase (HNE), a protease implicated in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions . The strategic halogenation pattern on this compound provides researchers with a versatile handle for further structure-activity relationship (SAR) exploration to optimize potency and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

4-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11)

InChI Key

HZVIIBNALSCFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Starting Material Preparation

The pyrrolo[2,3-b]pyridine scaffold is typically halogenated at specific positions using bromine or N-bromosuccinimide (NBS) for bromination and chlorine sources for chlorination. For example, bromination at the 4-position can be achieved using bromine in chloroform or NBS in organic solvents such as dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature for 10 minutes to several hours.

Chlorination at the 2-position is often introduced early in the synthesis, either by using chlorinated pyridine precursors or via regioselective chlorination methods under controlled conditions.

Protection of the Pyrrole Nitrogen

To avoid unwanted side reactions during halogenation or cross-coupling, the nitrogen at position 1 is commonly protected using tosyl (p-toluenesulfonyl) or methoxymethyl groups. Tosylation involves treatment with tosyl chloride and a base such as sodium hydroxide or lithium diisopropylamide (LDA) in solvents like dichloromethane or THF at temperatures from -78 °C to room temperature.

Palladium-Catalyzed Cross-Coupling Reactions

The key step in assembling substituted pyrrolo[2,3-b]pyridines involves Suzuki–Miyaura cross-coupling reactions, which enable the introduction of aryl or heteroaryl groups at specific positions. Typical conditions include:

  • Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd2(dba)3,
  • Base: potassium carbonate or cesium carbonate,
  • Solvent: dioxane/water mixtures or anhydrous toluene,
  • Temperature: 80 °C to reflux,
  • Reaction time: 1 to 16 hours.

These conditions allow selective coupling at the 2- or 4-position, depending on the halogen leaving group and protecting groups present.

Deprotection and Final Functionalization

After coupling, protecting groups are removed using reagents such as tetrabutylammonium fluoride (TBAF) in THF or mild acidic/basic hydrolysis to yield the free pyrrole nitrogen.

Representative Synthesis Example

Step Reaction Reagents & Conditions Notes Yield (%)
1 Bromination of pyrrolo[2,3-b]pyridine Bromine or NBS in chloroform or DCM, 0 °C to RT, 10 min to 1 h Selective bromination at 4-position 68–75
2 Chlorination at 2-position Starting from 2-chloro precursors or chlorination under controlled conditions Ensures 2-chloro substitution Not specified
3 N-Tosyl protection Tosyl chloride, NaOH or LDA, DCM or THF, -78 °C to RT, 0.5–12 h Protects pyrrole NH to prevent side reactions 70–80
4 Suzuki–Miyaura coupling Pd(dppf)Cl2 or Pd2(dba)3, K2CO_3, dioxane/water, 80 °C, 1–16 h Introduces aryl groups selectively 74–89
5 Deprotection TBAF in THF, RT Removes tosyl or other protecting groups 80–90

Reaction Analysis and Optimization

Catalyst and Ligand Selection

  • Pd2(dba)3 with SPhos ligand delivers high yields (~93%) in C–N and C–O cross-coupling reactions of pyrrolo[2,3-b]pyridine derivatives.
  • Pd(OAc)_2 with similar ligands gives lower yields and longer reaction times.
  • Ligand choice critically affects reaction efficiency and selectivity.

Base and Solvent Effects

  • Potassium carbonate and cesium carbonate are common bases for Suzuki couplings.
  • Mixed solvent systems (dioxane/water) facilitate solubility and reaction rates.
  • Anhydrous conditions improve yields in tosylation and coupling steps.

Temperature and Time

  • Moderate heating (80 °C to reflux) balances reaction speed and selectivity.
  • Prolonged reaction times (up to 16 hours) may be necessary for complete conversion, especially for sterically hindered substrates.

Data Table: Selected Yields and Conditions from Literature

Entry Compound Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 5-bromo-7-azaindole + phenylboronic acid Pd(dppf)Cl_2 K2CO3 Dioxane/water (2.5:1) 80 1–16 74
2 2-iodo-4-chloropyrrolopyridine (Suzuki coupling) Pd2(dba)3 + SPhos K2CO3 Toluene 80 1 75
3 N-substituted 4-bromo-7-azaindole + benzamide (C–N coupling) Pd2(dba)3 + L1 Cs2CO3 Toluene 100 1 93

Additional Notes on Preparation

  • Regioselectivity is controlled by the order of halogenation and coupling steps, as well as by protecting groups on the nitrogen atom.
  • Side reactions such as over-bromination or undesired diarylation can be minimized by careful stoichiometric control and temperature regulation.
  • Purification typically involves standard chromatographic techniques or recrystallization to isolate the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex bioactive molecules .

Scientific Research Applications

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties Reference
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C6) C₇H₄BrClN₂ 1190321-59-5 97% purity, drug intermediate
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Br (C4), Cl (C3) C₇H₄BrClN₂ 943323-92-0 Storage: inert atmosphere, room temp
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), ethynylphenyl (C3) C₁₅H₁₀BrN₂ N/A 51% yield, white solid

Key Observations :

  • Substituent Position : The placement of halogens significantly impacts reactivity and binding. For example, 4-Bromo-2-chloro derivatives (target compound) may exhibit different electronic effects compared to 5-Bromo-6-chloro isomers due to proximity to the pyrrole nitrogen .
  • Synthetic Utility: Ethynyl-substituted analogs (e.g., 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) are synthesized via Sonogashira coupling, enabling further functionalization .

Functional Group Variations

Compound Name Functional Groups Molecular Formula CAS Number Key Properties Reference
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CF₃ (C2), Br (C4) C₈H₄BrF₃N₂ 1256818-71-9 Molar mass: 265.03, irritant
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Cl (C4), COOMe (C3) C₉H₇ClN₂O₂ 1234616-82-0 97% purity, ester group enhances solubility
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (C2), SO₂Ph (N1) C₁₃H₁₀ClN₂O₂S 1227268-62-3 Sulfonyl group improves metabolic stability

Key Observations :

  • Solubility Modifiers : Ester derivatives (e.g., methyl carboxylates) improve aqueous solubility, critical for pharmacokinetics .

Biological Activity

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by the presence of both bromine and chlorine atoms, contributes to its distinct reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in developing therapeutic agents, particularly in targeting various kinases involved in cancer and inflammatory diseases.

The biological activity of 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets, notably kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, which modulates signaling pathways related to cell proliferation and survival. Notably, it has been identified as an inhibitor of SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases by mediating electrolyte balance and cell proliferation responses to various stimuli such as aldosterone and thrombin .

Pharmacological Applications

  • Cancer Treatment : The compound is being explored for its potential as a kinase inhibitor in cancer therapy. Its ability to inhibit SGK-1 suggests it could be beneficial in treating renal cancers where SGK-1 is overexpressed .
  • Inflammatory Diseases : Given its mechanism of action on kinases involved in inflammatory pathways, this compound may also serve as a therapeutic agent for inflammatory conditions.
  • Chemical Biology : It is utilized as a molecular probe to study biological pathways and interactions at the cellular level, enhancing our understanding of complex biological systems.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

  • In vitro Studies : Research indicates that 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine exhibits significant inhibitory activity against SGK-1 with IC50 values indicating potent inhibition at low concentrations. This suggests its potential utility in therapeutic settings where SGK-1 is implicated .
  • Comparative Analysis : When compared to similar compounds like 4-Chloro-1H-pyrrolo[2,3-b]pyridine and 4-Bromo-7-azaindole, 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine demonstrated superior biological activity due to its dual halogenation which enhances its reactivity and binding affinity to target enzymes .

Properties and Structural Information

PropertyValue
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
IUPAC Name4-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
InChIInChI=1S/C7H4BrClN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11)
InChI KeyHZVIIBNALSCFTH-UHFFFAOYSA-N
Canonical SMILESC1=CN=C2C(=C1Br)C=C(N2)Cl

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